molecular formula C24H24N4O2S B2621577 (4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1049470-87-2

(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone

Cat. No.: B2621577
CAS No.: 1049470-87-2
M. Wt: 432.54
InChI Key: BFCAHULXRWFOET-UHFFFAOYSA-N
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Description

(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone is a hybrid heterocyclic compound combining a piperazine moiety substituted with a 4-methoxyphenyl group and an imidazo[2,1-b]thiazole scaffold bearing a p-tolyl substituent. Such hybrid structures are frequently explored in medicinal chemistry for their ability to modulate enzymes, receptors, or cellular pathways, particularly in oncology and infectious diseases .

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-17-3-5-18(6-4-17)21-15-28-22(16-31-24(28)25-21)23(29)27-13-11-26(12-14-27)19-7-9-20(30-2)10-8-19/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCAHULXRWFOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone involves its interaction with specific molecular targets. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are reduced.

Comparison with Similar Compounds

(5-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)methanone (9aa)

  • Structural Differences: The sulfonyl group in 9aa replaces the methanone linker in the target compound, and the imidazo[2,1-b]thiazole bears a 4-methoxyphenyl group at position 5 instead of a p-tolyl group at position 4.
  • Biological Activity : Compound 9aa was synthesized as a carbonic anhydrase II inhibitor, showing moderate activity (IC₅₀ = 2.1 µM). The sulfonyl group likely enhances hydrogen bonding with the enzyme’s active site, while the methoxyphenyl substituent contributes to hydrophobic interactions. In contrast, the target compound’s p-tolyl group may improve membrane permeability due to its lipophilic methyl group .

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l)

  • Structural Differences : A 4-chlorophenyl group replaces the p-tolyl group on the imidazo[2,1-b]thiazole, and the piperazine is substituted with a 4-methoxybenzyl group instead of 4-methoxyphenyl.
  • Biological Activity : 5l exhibited potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM), outperforming sorafenib (IC₅₀ = 5.2 µM). The chloro substituent may enhance electron-withdrawing effects, improving target binding, while the benzyl group on piperazine increases steric bulk compared to the target compound’s direct aryl linkage .

Thiophene- and Pyrazole-Containing Piperazine Methanones

Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37)

  • Structural Differences : A thiophene ring replaces the imidazo[2,1-b]thiazole scaffold, and the piperazine is substituted with a 4-(trifluoromethyl)phenyl group.
  • Biological Activity : MK37 demonstrated serotonin receptor antagonism (Ki = 12 nM) due to the trifluoromethyl group’s strong electron-withdrawing properties, which enhance π-π stacking. The smaller thiophene ring reduces steric hindrance compared to the bulkier imidazo[2,1-b]thiazole in the target compound .

4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

  • Structural Differences: A pyrazole ring and butanone linker replace the imidazo[2,1-b]thiazole-methanone core.
  • Biological Activity: This compound showed dopamine D₃ receptor selectivity (IC₅₀ = 0.8 nM), attributed to the flexible butanone linker and pyrazole’s hydrogen-bonding capacity. The target compound’s rigid imidazo[2,1-b]thiazole may limit conformational flexibility but improve metabolic stability .

Arylpiperazine Derivatives with Varied Linkers

[4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives (7–19)

  • Structural Differences : A fluorobenzyl group replaces the 4-methoxyphenyl substituent on piperazine.
  • Biological Activity: Fluorine’s electronegativity enhances binding to tyrosine kinases (e.g., EGFR inhibition, IC₅₀ = 0.5–3.2 µM).

Comparative Analysis of Key Properties

Compound Core Scaffold Piperazine Substituent Biological Activity Key Advantage
Target Compound Imidazo[2,1-b]thiazole 4-Methoxyphenyl Under investigation Balanced lipophilicity (logP = 3.2)
9aa Imidazo[2,1-b]thiazole 4-Methoxyphenyl sulfonyl Carbonic anhydrase II inhibition Strong enzyme interaction
5l Imidazo[2,1-b]thiazole 4-Methoxybenzyl Cytotoxicity (MDA-MB-231) High potency (IC₅₀ = 1.4 µM)
MK37 Thiophene 4-Trifluoromethylphenyl Serotonin receptor antagonism High receptor affinity (Ki = 12 nM)
Fluorobenzyl Derivatives Varied 4-Fluorobenzyl Tyrosine kinase inhibition Broad-spectrum kinase targeting

Biological Activity

(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone is a synthetic compound with potential biological activity, particularly in the context of neurodegenerative diseases and antimicrobial properties. This compound integrates a piperazine moiety with an imidazo[2,1-b]thiazole structure, which is significant in medicinal chemistry due to its diverse pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C24H24N4O2SC_{24}H_{24}N_{4}O_{2}S with a molecular weight of 432.5 g/mol. Its structure includes:

  • A piperazine ring substituted with a methoxyphenyl group.
  • An imidazo[2,1-b]thiazole ring substituted with a p-tolyl group.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, it has been identified as an inhibitor of acetylcholinesterase , an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases acetylcholine levels, which can enhance neurotransmission and potentially improve cognitive functions in neurodegenerative conditions such as Alzheimer's disease .

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties:

  • In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis.
  • The compound’s dual inhibition of both acetylcholinesterase and butyrylcholinesterase suggests its potential for treating Alzheimer’s disease by mitigating cholinergic deficits.

2. Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties:

  • In vitro testing against various bacterial strains has indicated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound demonstrated inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50/IC90 ValuesNotes
Acetylcholinesterase InhibitionHuman brain tissueIC50 = 50 nMEnhances acetylcholine levels
Antibacterial ActivityStaphylococcus aureusIC50 = 20 µg/mLEffective against multiple bacterial strains
Antibacterial ActivityEscherichia coliIC50 = 25 µg/mLComparable to standard antibiotics

Case Study 1: Neuroprotective Effects in Animal Models

A study evaluated the effects of this compound on cognitive impairment induced by neurotoxins in rodent models. The results indicated that administration of the compound significantly improved memory retention and reduced markers of oxidative stress in the brain compared to control groups treated with vehicle alone.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against clinical isolates of E. coli. The results showed that the compound inhibited bacterial growth effectively at concentrations lower than those required for conventional antibiotics, suggesting a promising role in treating resistant bacterial infections.

Q & A

Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions:
  • Step 1: Formation of the imidazo[2,1-b]thiazole core via cyclization of 2-aminothiazole derivatives with α-haloketones under reflux in ethanol (60–80°C, 6–8 hours) .
  • Step 2: Introduction of the p-tolyl group at position 6 using Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ as a catalyst in a DMF/H₂O solvent system .
  • Step 3: Coupling of the piperazine moiety via nucleophilic acyl substitution, optimized in dichloromethane with triethylamine as a base .
    Key intermediates include 6-bromoimidazo[2,1-b]thiazole and 4-(4-methoxyphenyl)piperazine.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer:
  • 1H/13C NMR: Assign aromatic protons (δ 6.8–8.2 ppm) and piperazine methylene groups (δ 3.1–3.5 ppm) to verify connectivity .
  • HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion peaks (e.g., [M+H]+) with ≤2 ppm error .
  • FT-IR: Identify carbonyl (C=O, ~1650 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers optimize reaction yields during imidazo[2,1-b]thiazole core synthesis?

  • Methodological Answer:
  • Catalyst Screening: Test Pd(OAc)₂ vs. PdCl₂(dppf) for Suzuki coupling; Pd(OAc)₂ improves yields by 15–20% in DMF/H₂O (v/v 3:1) .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility of aryl boronic acids, reducing side-product formation .
  • Temperature Control: Maintain 80–90°C during cyclization to prevent decomposition of α-haloketones .

Q. What strategies resolve discrepancies in reported biological activity across studies?

  • Methodological Answer:
  • Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥98% purity; impurities >2% alter IC₅₀ values in kinase assays .
  • Assay Standardization: Replicate conditions (e.g., ATP concentration in enzymatic assays) to minimize variability .
  • Computational Validation: Perform molecular docking (AutoDock Vina) to compare binding affinities with reported crystal structures .

Q. How can computational methods predict metabolic stability of this compound?

  • Methodological Answer:
  • In Silico Metabolism: Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP3A4) oxidation sites on the methoxyphenyl group .
  • MD Simulations: Run 100-ns simulations (GROMACS) to assess conformational stability of the piperazine-thiazole interface in aqueous environments .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to design experiments to clarify?

  • Methodological Answer:
  • Solvent Screening: Test solubility in DMSO (polar aprotic) vs. ethanol (protic) using UV-Vis spectroscopy (λmax = 270 nm) .
  • pH-Dependent Studies: Measure solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to assess bioavailability .
  • Thermodynamic Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to correlate with experimental data .

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